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[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester

Medicinal chemistry Physicochemical profiling Regioisomer differentiation

Medicinal chemistry teams requiring a bipiperidine building block for parallel amide library synthesis face challenges with salt neutralization steps and inconsistent lipophilicity. [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester (CAS 340962-71-2) is the free base form, enabling direct dissolution in DMF, DCM, or THF for automated liquid-handling systems. • ≥95% purity white crystalline powder; • Free base eliminates neutralization overhead; • LogP 1.28 balances reactivity and lipophilicity for drug-like profiles; • Documented 97% yield with trituration purification; • Available from 250 mg to 1 kg scales.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 340962-71-2
Cat. No. B2472728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester
CAS340962-71-2
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C2CCNCC2
InChIInChI=1S/C13H24N2O2/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12/h11-12,14H,2-10H2,1H3
InChIKeyNCCMYMPJFQWVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester: Identity, Physicochemical Profile, and Supply


[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester (CAS 340962-71-2) is a heterobifunctional bipiperidine building block comprising two piperidine rings linked at the 1,4′-positions, with an ethyl carboxylate substituent at the 3-position of the distal ring [1]. With molecular formula C13H24N2O2 and molecular weight 240.34 Da, it is supplied as a white crystalline powder at ≥95% purity (typical commercial specification) and requires storage at 0–8 °C . Its predicted physicochemical properties include LogP 1.28, topological polar surface area (PSA) 41.57 Ų, pKa (most basic) 10.31, density 1.055 g/cm³, and boiling point 327.4 °C at 760 mmHg [1]. The compound is catalogued as ChemBridge building block 4100006 and is offered by multiple international suppliers for research use only [2].

Scaffold 3-Carboxylate bipiperidine building block for chemokine receptor SAR studies
Form Free base for direct amide coupling without neutralization overhead
Context Reported CCR4 antagonist lead optimization via parallel library synthesis

Why This Building Block Cannot Be Interchanged with Its 4-Regioisomer, Methyl Ester, or Salt Forms


Substituting this 3-carboxylate ethyl ester with its closest commercially available analogs—the 4-position regioisomer (CAS 344779-08-4), the methyl ester (CAS 889952-13-0), or the dihydrochloride salt (CAS 864292-95-5)—introduces measurable differences in lipophilicity, steric presentation, and solubility that propagate into divergent reactivity, pharmacokinetic properties, and biological activity of downstream amide products [1]. The 3-carboxylate regioisomer presents the ester group in a sterically distinct orientation relative to the bipiperidine junction compared with the 4-carboxylate, altering the trajectory of the carboxylic acid-derived amide side chain in receptor-bound conformations . The ethyl ester confers a LogP approximately 0.39 units higher than the methyl ester, translating to roughly 2.5-fold greater lipophilicity that affects membrane permeability and metabolic stability of final compounds [1]. The free base form (CAS 340962-71-2) offers organic-solvent compatibility for amide coupling reactions, whereas the dihydrochloride salt provides aqueous solubility but requires additional neutralization steps during synthesis . These physicochemical distinctions are non-trivial for parallel chemistry workflows where reproducibility and SAR continuity are paramount.

Regioisomer 4-Carboxylate isomer (CAS 344779-08-4) — altered side-chain trajectory may shift receptor-bound SAR
Ester analog Methyl ester (CAS 889952-13-0) — lower lipophilicity may shift permeability and metabolic stability profiles
Salt form Dihydrochloride (CAS 864292-95-5) — aqueous solubility class differs; requires neutralization before coupling

Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Differentiation: 3-Carboxylate vs. 4-Carboxylate Lipophilicity Comparison

The 3-carboxylate isomer (target) exhibits higher predicted lipophilicity than the 4-carboxylate isomer by both LogP and LogD(7.4) metrics, indicating greater membrane partitioning potential for downstream amide products. ACD/Labs Percepta calculations yield ACD/LogP of 1.45 for the 3-isomer versus 1.33 for the 4-isomer (Δ = +0.12), and ACD/LogD at pH 7.4 of -1.52 versus -1.64 (Δ = +0.12) . The topological PSA differs slightly (41.57 Ų for 3-isomer vs. 42 Ų for 4-isomer) . These differences, though modest in isolation, accumulate meaningfully across a lead optimization series where sub-log-unit LogD shifts can alter in vivo distribution volume and off-target binding profiles.

Regiochemical differentiation
Cross-study comparable
3-carboxylate LogP 1.45 vs 4-carboxylate LogP 1.33
ΔLogP +0.12; ΔLogD(7.4) +0.12 — ~30% higher lipid-phase partitioning
Supports regioisomer selection for lipophilicity-driven lead optimization
ACD/Labs predicted values; measured LogP data not available
Medicinal chemistry Physicochemical profiling Regioisomer differentiation

Ester Alkyl Chain Differentiation: Ethyl Ester vs. Methyl Ester Lipophilicity and Stability

The ethyl ester (target) is more lipophilic than the methyl ester analog by a calculated ΔLogP of +0.39 units (LogP 1.28 vs. 0.89), representing approximately 2.5-fold higher octanol-water partitioning [1]. The molecular weight difference of 14 Da (240.34 vs. 226.32) is accompanied by a boiling point increase of ~16 °C (327.4 °C vs. 311.3 °C), reflecting stronger intermolecular interactions [1]. The ethyl ester is expected to undergo slower enzymatic hydrolysis than the methyl ester in vivo due to steric hindrance at the ester carbonyl, a well-established structure-property relationship in ester prodrug design [2]. Both esters share an identical PSA of 41.57 Ų, confirming that lipophilicity differences arise from the alkyl chain alone without altering hydrogen-bonding capacity .

Ester alkyl chain effect
Cross-study comparable
Ethyl ester ~2.5× higher lipophilicity vs methyl ester
ΔLogP +0.39; ΔBP +16.1 °C; PSA identical at 41.57 Ų
Supports permeability profile selection in amide product design
Slower enzymatic hydrolysis expected for ethyl ester; data to verify
Prodrug design Lipophilicity optimization Ester hydrolysis rate

Free Base vs. Dihydrochloride Salt: Solubility and Synthetic Workflow Compatibility

The free base form (CAS 340962-71-2, MW 240.34) and its dihydrochloride salt (CAS 864292-95-5, MW 313.26) differ fundamentally in solubility profile and synthetic readiness. The free base is soluble in common organic solvents (dichloromethane, ethyl acetate) appropriate for amide coupling, acylation, and reductive amination reactions, whereas the dihydrochloride salt provides enhanced aqueous solubility but requires a neutralization step (e.g., with tertiary amine base) prior to nucleophilic coupling at the secondary amine . The free base is typically supplied at ≥95% purity with storage at 0–8 °C, while the dihydrochloride is supplied at ≥97% purity under sealed, dry conditions at 2–8 °C . The mass difference (ΔMW = +72.92 Da for the dihydrochloride) must be accounted for in stoichiometric calculations during parallel synthesis [1].

Free base vs salt workflow
Class-level inference
Free base: organic-soluble, direct coupling ready
Dihydrochloride: water-soluble; ΔMW +72.92 Da; neutralization required
Supports synthetic workflow selection for parallel amide synthesis
Commercial specifications; class-level amine salt solubility principles
Salt selection Solid-state chemistry Parallel synthesis

Documented Application in CCR4 Antagonist Lead Optimization

The target compound served as the key carboxylic acid ester intermediate in a published CCR4 antagonist program (Pfizer Research Technology Center) that produced a series of bipiperidinyl carboxylic acid amides with potent, selective, and functionally active CCR4 antagonism [1]. In this study, the ethyl ester was hydrolyzed to the free carboxylic acid and coupled via parallel chemistry to diverse amines, generating amide analogs screened in a cell-based Fluorometric Imaging Plate Reader (FLIPR) assay [2]. The most potent prototype amide derived from this building block achieved a Ki of 3.20 nM in [125I]-TARC displacement binding at human recombinant CCR4 expressed in CHO cell membranes, an IC50 of 7.90 nM in a [35S]GTPγS functional assay, and an EC50 of 16 nM for CCR4 internalization in human HUT78 cells [3]. This prototype demonstrated functional blockade of CCR4-mediated chemotaxis and is cited as a chemical tool for exploring CCR4 biology in asthma, allergy, diabetes, and cancer [1][4].

CCR4 antagonist binding
Reported
Ki = 3.20 nM | IC₅₀ = 7.90 nM | EC₅₀ = 16 nM
Downstream amide product in CHO/HUT78 cell assays
Supports chemokine receptor SAR probe development
Model-specific endpoint context; >100-fold selectivity reported
CCR4 antagonism Chemokine receptor Parallel synthesis Chemotaxis inhibition

Synthetic Accessibility and Yield: Boc-Deprotection Route

The target compound is synthesized via acidolytic Boc deprotection of [1,4']bipiperidinyl-3,1′-dicarboxylic acid 1′-tert-butyl ester 3-ethyl ester using 4N HCl in dichloromethane at room temperature for 18 hours, delivering the desired product in 97% yield after trituration with diethyl ether . This synthesis is documented in US Patent 2006/223792 A1 (Schering-Plough) and confirmed by MS (ESI): m/z calculated for C13H24N2O4 [M+H]+ 241.2, found 241.2, and 1H NMR (400 MHz, CDCl3) [1]. The high yield and straightforward purification (trituration, no chromatography required) make this compound economically viable for bulk procurement and large-scale parallel library production compared to multi-step chromatographic routes required for some regioisomeric or N-protected analogs [2].

Synthetic accessibility
Reported
97% isolated yield
Single-step Boc deprotection; non-chromatographic purification
Supports scale-up procurement for multi-gram library synthesis
US2006/223792 A1; MS and 1H NMR characterization
Process chemistry Building block synthesis Boc deprotection

Procurement-Relevant Application Scenarios in Drug Discovery and Chemical Biology


CCR4/CCR5 Chemokine Receptor Antagonist Lead Optimization via Parallel Amide Library Synthesis

The most validated application of this building block is in chemokine receptor antagonist programs. The Kuhn et al. (2007) study demonstrated that hydrolysis of this ethyl ester to the free carboxylic acid followed by parallel HATU/DIPEA-mediated amide coupling to diverse amines yields bipiperidinyl carboxamide libraries with nanomolar CCR4 antagonist activity [1]. The 3-position carboxylate trajectory, combined with the ethyl ester's favorable LogP of 1.28, provides an optimal balance of reactivity and lipophilicity for generating screening compounds with drug-like physicochemical profiles . Procurement of the free base form (CAS 340962-71-2) eliminates the neutralization step required when using the dihydrochloride salt, directly streamlining the amide coupling workflow .

CNS-Penetrant vs. Peripherally Restricted Lead Series Differentiation

Medicinal chemistry teams designing parallel lead series with differential CNS penetration profiles can exploit the lipophilicity gradient between the 3-carboxylate ethyl ester (ACD/LogP 1.45) and the 4-carboxylate ethyl ester (ACD/LogP 1.33) or the methyl ester analog (LogP 0.89) . The 3-isomer's higher LogP and less negative LogD at pH 7.4 (-1.52 vs. -1.64 for the 4-isomer) predict improved passive blood-brain barrier permeability for derived amides . Procuring both regioisomers enables systematic exploration of CNS exposure SAR within a single chemotype, with the 3-carboxylate ethyl ester serving as the higher-lipophilicity variant for CNS-targeted indications such as neuropathic pain or neurodegenerative disease.

Carboxylesterase-Activated Fluorescent Probe Development with Bipiperidinyl Motif

A 2022 study demonstrated that a bipiperidinyl recognition moiety—structurally related to this building block—can be incorporated into water-soluble fluorescent probes (e.g., MYO-CE) for selective detection of hepatocellular carboxylesterase (CE) activity with a detection limit of 0.39 U/mL and fluorescence off-on response at 560 nm [2]. The bipiperidinyl scaffold's conformational rigidity and dual-nitrogen architecture contribute to selective enzyme recognition over other esterases. This emerging application extends the compound's utility beyond traditional medicinal chemistry into chemical biology tool development, although it should be noted that the specific probe uses a modified bipiperidinyl moiety rather than the unadorned ethyl ester.

Scale-Up Procurement for Multi-Gram Parallel Chemistry

For medicinal chemistry groups planning large amide libraries (≥96 compounds), the documented 97%-yield synthesis with non-chromatographic purification (trituration with diethyl ether) translates to a lower cost per gram compared to regioisomers or protected analogs requiring column chromatography. The compound is commercially available from multiple suppliers (Chem-Impex, Santa Cruz Biotechnology, ChemBridge, Leyan) at scales from 250 mg to 1 kg, with typical purity ≥95% . The free base form's organic solubility enables direct dissolution in DMF, DCM, or THF for automated liquid-handling systems without the salt neutralization overhead, making it the preferred form for high-throughput synthesis platforms.

Application
Selection Property
Validation Focus
Chemokine receptor SAR studies
3-Carboxylate bipiperidine scaffold for parallel amide library synthesis
Receptor binding and functional assay endpoints
CNS vs peripheral exposure profiling
Lipophilicity gradient across regioisomer and ester variants
Brain permeability and tissue distribution assays
Chemical biology probe development
Bipiperidinyl architecture for esterase recognition
Esterase selectivity and detection sensitivity profiling
Multi-gram parallel library synthesis
Free base organic-solvent compatibility for automated coupling
Coupling efficiency and batch-to-batch reproducibility
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